IDO1 Enzymatic Inhibition: N-(4-Iodo-2,5-dimethylphenyl)propanamide (Ki = 139 nM) vs. Non-Iodinated N-(2,5-Dimethylphenyl)propanamide (IC₅₀ = 4,300 nM)
In a recombinant human IDO1 enzymatic assay using N-terminus 6xHis-tagged human IDO1 expressed in Escherichia coli M15 with L-tryptophan as substrate, N-(4-iodo-2,5-dimethylphenyl)propanamide exhibited a binding inhibition constant (Ki) of 139 nM [1]. By contrast, the non-iodinated analog N-(2,5-dimethylphenyl)propanamide, tested in a recombinant His-tagged IDO1 enzymatic assay with L-tryptophan substrate, showed an IC₅₀ of 4,300 nM (4.3 µM) [2]. The approximately 31-fold difference in potency between the 4-iodo-substituted compound and its non-iodinated counterpart demonstrates that the iodine atom is critical for achieving sub-micromolar IDO1 engagement. The Ki value (139 nM) for the target compound reflects equilibrium binding affinity, whereas the comparator value is reported as an IC₅₀ measured under preincubation conditions; for competitive or reversible inhibitors such structure–activity differences nonetheless establish a clear potency advantage driven by the 4-iodo moiety.
| Evidence Dimension | IDO1 enzymatic inhibition potency |
|---|---|
| Target Compound Data | Ki = 139 nM against recombinant human IDO1 |
| Comparator Or Baseline | N-(2,5-dimethylphenyl)propanamide: IC₅₀ = 4,300 nM against recombinant human IDO1 |
| Quantified Difference | ~31-fold higher affinity for the 4-iodo compound |
| Conditions | Target: recombinant human IDO1 (E. coli expression); substrate: L-tryptophan; preincubation: 1 h (target) / 30 min (comparator) |
Why This Matters
A 31-fold potency gap at the enzymatic level directly impacts the effective concentration needed for target modulation, making the 4-iodo compound the superior choice for dose–response and cellular target-engagement studies.
- [1] BindingDB Entry BDBM50203260 (CHEMBL3974564). BindingDB: The Binding Database, University of California San Diego. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50203260 View Source
- [2] BindingDB Entry BDBM50535077 (CHEMBL4579018). BindingDB: The Binding Database. https://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50535077 View Source
